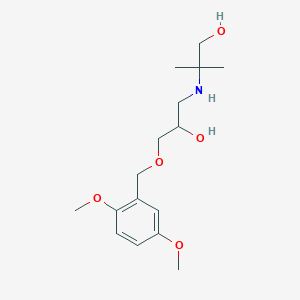![molecular formula C21H13N3O2S B2592851 N-[3-(1,3-benzoxazol-2-il)fenil]-1,3-benzotiazol-6-carboxamida CAS No. 681173-96-6](/img/structure/B2592851.png)
N-[3-(1,3-benzoxazol-2-il)fenil]-1,3-benzotiazol-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using various methods. For instance, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For example, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point, purity, and storage temperature of a specific benzoxazole derivative can be determined .Aplicaciones Científicas De Investigación
Química Orgánica Sintética
El benzoxazol es un miembro valioso e importante de los heteroarenos que conecta la química orgánica sintética con las áreas medicinal, farmacéutica e industrial . Se ha utilizado ampliamente como material de partida para diferentes enfoques mecanísticos en el descubrimiento de fármacos .
Actividad Antimicrobiana
Los derivados del benzoxazol han mostrado una actividad antimicrobiana significativa. Se ha encontrado que son efectivos contra diversas bacterias Gram-positivas y Gram-negativas, así como contra cepas fúngicas .
Actividad Anticancerígena
Los derivados del benzoxazol también se han estudiado por su actividad anticancerígena. Algunos compuestos han mostrado resultados prometedores contra la línea celular de cáncer de carcinoma colorrectal humano (HCT116) . Otros estudios han reportado el efecto citotóxico de los derivados del benzoxazol en células cancerosas de pulmón, mama y colon .
Efectos Antiinflamatorios
El motivo del benzoxazol exhibe efectos antiinflamatorios, convirtiéndolo en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad Antioxidante
Se ha encontrado que los derivados del benzoxazol exhiben actividad antioxidante, lo que puede ser beneficioso en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad Antifúngica
Los derivados del benzoxazol han demostrado actividad antifúngica, mostrando efectividad contra cepas fúngicas como Candida albicans y Aspergillus niger .
Actividad Antiparkinson
Los derivados del benzoxazol han mostrado potencial en el tratamiento de la enfermedad de Parkinson .
Inhibición del Virus de la Hepatitis C
Se ha encontrado que algunos derivados del benzoxazol inhiben el virus de la hepatitis C, lo que indica su posible uso en la terapia antiviral .
Mecanismo De Acción
Target of Action
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a complex compound with potential antibacterial properties . The primary targets of this compound are likely bacterial cells, particularly strains of Staphylococcus aureus . The compound interacts with these bacterial cells, disrupting their normal functions and leading to their elimination .
Mode of Action
It is believed that the compound interacts with its bacterial targets by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death .
Biochemical Pathways
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide likely affects several biochemical pathways within the bacterial cells. The disruption of these pathways leads to the death of the bacterial cells .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile was suggested by admet calculations . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The result of the action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is the death of the bacterial cells . By disrupting essential biochemical processes, the compound causes the bacterial cells to die, thereby eliminating the bacterial infection .
Action Environment
The action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound, altering its action .
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJUHKKBKHLPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
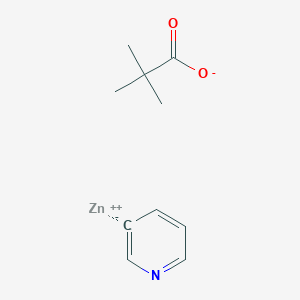
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)

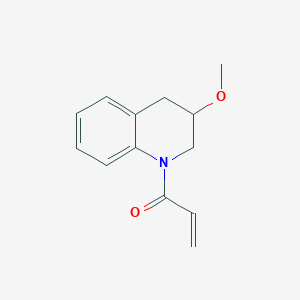
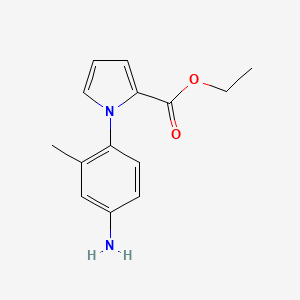
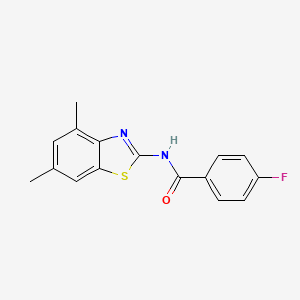

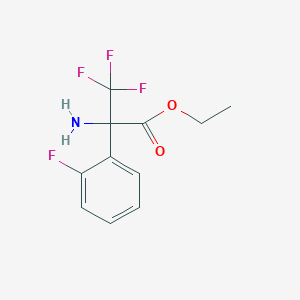
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

